N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine
Overview
Description
N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a benzene ring substituted with a methyl group and an amino group at positions 1 and 4, respectively
Mechanism of Action
Target of Action
The compound N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine, also known as 4-N-(4,6-dimethylpyrimidin-2-yl)-4-N-methylbenzene-1,4-diamine, is a derivative of sulfonamide . Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthase, which is involved in the synthesis of folic acid
Mode of Action
Folic acid is essential for the synthesis of nucleic acids in bacteria, and its inhibition leads to the prevention of bacterial growth and replication .
Biochemical Pathways
The compound likely affects the biochemical pathway involved in the synthesis of folic acid in bacteria, similar to other sulfonamides . By inhibiting the enzyme dihydropteroate synthase, it prevents the formation of dihydrofolic acid, a precursor to folic acid . This disruption in the pathway leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins in bacteria, thereby inhibiting their growth and replication .
Pharmacokinetics
Sulfonamides, in general, are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This could potentially lead to the effective treatment of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine typically involves the reaction of 4,6-dimethylpyrimidine with N-methylbenzene-1,4-diamine under specific conditions. One common method involves the use of a condensation reaction where the pyrimidine derivative is reacted with the amine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency . The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide
- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
Uniqueness
N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine is unique due to its specific substitution pattern on the pyrimidine and benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and as a corrosion inhibitor .
Properties
IUPAC Name |
4-N-(4,6-dimethylpyrimidin-2-yl)-4-N-methylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-9-8-10(2)16-13(15-9)17(3)12-6-4-11(14)5-7-12/h4-8H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLAFPRFEFNRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370707 | |
Record name | N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-methylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220844-79-1 | |
Record name | N1-(4,6-Dimethyl-2-pyrimidinyl)-N1-methyl-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220844-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-methylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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